molecular formula C8H6Cl2N2O3 B181759 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide CAS No. 196935-03-2

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide

Cat. No.: B181759
CAS No.: 196935-03-2
M. Wt: 249.05 g/mol
InChI Key: ZIPYLYIONLWUPU-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C8H6Cl2N2O3 and its molecular weight is 249.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Conformation

  • The molecular structure and geometric parameters of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide and similar acetanilides have been examined in several studies. The conformation of the N—H bond in these compounds is noted for its orientation in relation to other substituents like the meta-nitro group. Interestingly, dual intermolecular N—H⋯O hydrogen bonds play a significant role in linking the molecules, contributing to their structural stability and interactions (Gowda et al., 2007).

Synthesis and Material Development

  • The compound has been utilized in the synthesis of new AB-type monomers for polybenzimidazoles, indicating its potential in polymer science and material development. Specifically, the reaction between N-(4,5-dichloro-2-nitrophenyl)acetamide and other compounds like 4-hydroxybenzoic acid has led to the creation of innovative monomers, underlining the compound's versatility and application in creating new materials (Begunov & Valyaeva, 2015).

Antibacterial Properties

  • One particularly noteworthy study explored the potential of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae, a pathogen responsible for a range of infections. This research highlighted not only the antibacterial activity of this molecule but also delved into its cytotoxic and pharmacokinetic profile, providing insights into its potential as a new antibacterial drug. The presence of the chloro atom in the molecule was found to enhance its antibacterial activity, hinting at the crucial role of molecular substitution in therapeutic effectiveness (Cordeiro et al., 2020).

Properties

IUPAC Name

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPYLYIONLWUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366186
Record name 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196935-03-2
Record name 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The method described in Referential Example 502 was performed by use of 4-chloro-3-nitroaniline and chloroacetyl chloride, whereby the title compound was obtained.
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